1-Benzylguanidinium acetate

Beschreibung

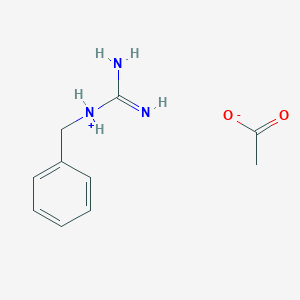

1-Benzylguanidinium acetate is a chemical compound that has garnered attention due to its unique physical and chemical properties. It is known for its potential applications in various fields of research and industry. The compound consists of a guanidinium group attached to a benzyl group, with an acetate counterion. This structure imparts specific characteristics that make it valuable for scientific exploration.

Eigenschaften

Molekularformel |

C10H15N3O2 |

|---|---|

Molekulargewicht |

209.24 g/mol |

IUPAC-Name |

benzyl(carbamimidoyl)azanium;acetate |

InChI |

InChI=1S/C8H11N3.C2H4O2/c9-8(10)11-6-7-4-2-1-3-5-7;1-2(3)4/h1-5H,6H2,(H4,9,10,11);1H3,(H,3,4) |

InChI-Schlüssel |

VRRLMHJRNFXPRI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)[O-].C1=CC=C(C=C1)C[NH2+]C(=N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Benzylguanidinium acetate typically involves the reaction of benzylamine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents. The reaction proceeds through the formation of an intermediate, which is then deprotected to yield the desired guanidinium compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-Benzylguanidinium acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the guanidinium group to other functional groups.

Substitution: The benzyl group can undergo substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-Benzylguanidinium acetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.

Biology: The compound has been studied for its potential as a DNA minor groove binder and kinase inhibitor.

Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Benzylguanidinium acetate involves its interaction with specific molecular targets. The guanidinium group is known for its high basicity and ability to form hydrogen bonds, which allows it to interact with biological molecules such as DNA and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Benzylguanidinium acetate can be compared to other guanidine derivatives, such as:

N-Benzylguanidine: Similar in structure but lacks the acetate counterion.

N,N’-Disubstituted Guanidines: These compounds have different substituents on the guanidine group, leading to varied properties and applications.

Cyclic Guanidines: Compounds like 2-aminoimidazolines have a cyclic structure, which imparts different chemical and biological characteristics

Biologische Aktivität

1-Benzylguanidinium acetate (BGA) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cardiovascular applications. This article explores the biological activity of BGA, summarizing key findings from recent research studies, including its antimicrobial efficacy, mechanisms of action, and other relevant biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of guanidine derivatives, including BGA. The compound has been evaluated for its effectiveness against various bacterial strains, particularly focusing on its minimal inhibitory concentration (MIC).

Key Findings

- Inhibitory Potency : BGA demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with MIC values reported in the low µg/mL range. For instance, certain related guanidine derivatives showed MICs as low as 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli .

- Comparison with Other Compounds : BGA's activity was compared with other guanidine derivatives, where it showed promising results against methicillin-resistant strains of S. aureus (MRSA), which are known for their resistance to conventional antibiotics .

| Compound | Target Bacteria | MIC (µg/mL) | Notes |

|---|---|---|---|

| BGA | Staphylococcus aureus | 0.5 | Effective against MRSA |

| BGA | Escherichia coli | 1 | Low resistance potential |

| 9m | Staphylococcus aureus | 0.5 | Best potency among tested derivatives |

| 10d | Escherichia coli | 16 | Less active compared to BGA |

The mechanism through which BGA exerts its antimicrobial effects appears to involve multiple pathways:

- FtsZ Dynamics Modulation : Some studies suggest that guanidine derivatives may inhibit the assembly dynamics of FtsZ, a critical protein for bacterial cell division. This inhibition disrupts bacterial proliferation and contributes to the observed antimicrobial effects .

- Cell Membrane Disruption : In addition to targeting FtsZ, BGA may also affect bacterial cell membranes, leading to increased permeability and cell lysis .

Cardiovascular and Other Biological Activities

Beyond its antimicrobial properties, guanidine-based compounds like BGA have shown promise in other therapeutic areas:

- Cardiovascular Effects : Some studies indicate that guanidine derivatives can act as cardiovascular dilators, potentially offering therapeutic benefits in hypertension and related conditions .

- Antihistaminic Properties : There is preliminary evidence suggesting that these compounds may possess antihistaminic activities, which could be beneficial in treating allergic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.